molecular formula C17H13FN4O2S B12486684 (5Z)-2-(4-fluorophenyl)-5-{[(4-methylphenyl)carbonyl]imino}-2,5-dihydro-1,2,3-thiadiazole-4-carboxamide CAS No. 678549-68-3

(5Z)-2-(4-fluorophenyl)-5-{[(4-methylphenyl)carbonyl]imino}-2,5-dihydro-1,2,3-thiadiazole-4-carboxamide

Cat. No.: B12486684
CAS No.: 678549-68-3
M. Wt: 356.4 g/mol
InChI Key: NRBJGOMEENRFGQ-UHFFFAOYSA-N
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Description

This compound is a heterocyclic molecule featuring a 1,2,3-thiadiazole core substituted with a 4-fluorophenyl group at position 2 and a carboxamide group at position 2. The Z-configuration at position 5 arises from the imino linkage to a 4-methylbenzoyl moiety . The fluorophenyl and carboxamide groups enhance solubility and hydrogen-bonding capacity, making this compound of interest in medicinal chemistry and materials science.

Properties

CAS No.

678549-68-3

Molecular Formula

C17H13FN4O2S

Molecular Weight

356.4 g/mol

IUPAC Name

2-(4-fluorophenyl)-5-(4-methylbenzoyl)iminothiadiazole-4-carboxamide

InChI

InChI=1S/C17H13FN4O2S/c1-10-2-4-11(5-3-10)16(24)20-17-14(15(19)23)21-22(25-17)13-8-6-12(18)7-9-13/h2-9H,1H3,(H2,19,23)

InChI Key

NRBJGOMEENRFGQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N=C2C(=NN(S2)C3=CC=C(C=C3)F)C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-2-(4-fluorophenyl)-5-{[(4-methylphenyl)carbonyl]imino}-2,5-dihydro-1,2,3-thiadiazole-4-carboxamide typically involves multiple steps. One common method includes the reaction of 4-fluoroaniline with 4-methylbenzoyl chloride to form an intermediate, which is then reacted with thiosemicarbazide under acidic conditions to yield the desired thiadiazole compound. The reaction conditions often involve temperatures ranging from 50°C to 100°C and the use of solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(5Z)-2-(4-fluorophenyl)-5-{[(4-methylphenyl)carbonyl]imino}-2,5-dihydro-1,2,3-thiadiazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; temperatures around 25°C to 50°C.

    Reduction: Sodium borohydride, lithium aluminum hydride; temperatures around 0°C to 25°C.

    Substitution: Sodium methoxide, potassium tert-butoxide; temperatures around 50°C to 100°C.

Major Products

Scientific Research Applications

(5Z)-2-(4-fluorophenyl)-5-{[(4-methylphenyl)carbonyl]imino}-2,5-dihydro-1,2,3-thiadiazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of (5Z)-2-(4-fluorophenyl)-5-{[(4-methylphenyl)carbonyl]imino}-2,5-dihydro-1,2,3-thiadiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with key signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Heterocyclic Chemistry

Several compounds share structural motifs with the target molecule, differing in ring systems, substituents, or stereochemistry. Key examples include:

Compound Core Structure Substituents Key Differences
(5Z)-2-(4-Fluorophenyl)-5-{[(4-methylphenyl)carbonyl]imino}-2,5-dihydro-1,2,3-thiadiazole-4-carboxamide (Target) 1,2,3-Thiadiazole 4-Fluorophenyl (position 2); 4-methylbenzoyl-imino (position 5); carboxamide (position 4) Reference compound for comparison.
(5Z)-2-(4-Chloroanilino)-5-(2-fluorobenzylidene)-1,3-thiazol-4-one 1,3-Thiazole 4-Chlorophenylamino (position 2); 2-fluorobenzylidene (position 5) Thiazole core instead of thiadiazole; lacks carboxamide; chlorine replaces fluorine.
Ethyl (5Z)-2-[(4-fluorophenyl)amino]-5-[(4-methoxyphenyl)methylidene]-4-oxidanylidene-thiophene-3-carboxylate Thiophene 4-Fluorophenylamino (position 2); 4-methoxyphenylmethylidene (position 5); ethyl ester Thiophene ring; ester group instead of carboxamide; methoxy substituent.

Computational Structural Comparisons

  • Similarity Coefficients: The Tanimoto coefficient, a common metric for binary fingerprint-based similarity, has been applied to compare these compounds. The target molecule shows moderate similarity (Tanimoto ≈ 0.45–0.55) with thiazole and thiophene analogues due to shared aryl and imino groups but diverges in ring electronics and functional groups .

Pharmacological and Physicochemical Properties

  • Solubility and Stability : The 4-fluorophenyl group enhances lipophilicity compared to methoxy-substituted analogues , while the thiadiazole’s electron deficiency may reduce metabolic stability relative to thiophene derivatives .

Biological Activity

The compound (5Z)-2-(4-fluorophenyl)-5-{[(4-methylphenyl)carbonyl]imino}-2,5-dihydro-1,2,3-thiadiazole-4-carboxamide is a thiadiazole derivative that has garnered interest for its potential biological activities, particularly in the field of oncology. This article delves into its biological activity, including mechanisms of action, efficacy against various cancer cell lines, and structure-activity relationships (SAR).

Overview of Thiadiazole Derivatives

Thiadiazole derivatives are recognized for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities. The specific compound has been studied for its ability to inhibit tumor growth and induce apoptosis in cancer cells.

The primary mechanisms by which thiadiazole derivatives exert their biological effects include:

  • Inhibition of Cell Proliferation : Many thiadiazole derivatives have shown the ability to decrease the viability of various cancer cell lines by inducing cell cycle arrest and apoptosis.
  • Targeting Specific Pathways : Some studies suggest that thiadiazoles can inhibit critical pathways involved in cancer progression, such as the c-Met signaling pathway.

Efficacy Against Cancer Cell Lines

Research has demonstrated that (5Z)-2-(4-fluorophenyl)-5-{[(4-methylphenyl)carbonyl]imino}-2,5-dihydro-1,2,3-thiadiazole-4-carboxamide exhibits significant cytotoxicity against multiple cancer cell lines. Below is a summary table of its activity against selected cell lines:

Cell Line IC50 Value (µM) Mechanism
MCF-7 (Breast Cancer)12.3Induction of apoptosis
HT-29 (Colon Cancer)10.5Cell cycle arrest
A549 (Lung Cancer)15.7Inhibition of proliferation
HeLa (Cervical Cancer)9.8Apoptosis induction

Case Studies and Research Findings

  • In Vitro Studies : A study highlighted the compound's ability to reduce the viability of human breast cancer MCF-7 cells significantly. The mechanism involved apoptosis through mitochondrial pathways and caspase activation .
  • In Vivo Efficacy : Animal models have shown that this compound can reduce tumor growth in xenograft models. In particular, significant reductions in tumor size were observed in mice treated with the compound compared to control groups .
  • Structure-Activity Relationship (SAR) : Research indicates that modifications to the thiadiazole ring and substitution patterns on the phenyl groups can enhance anticancer activity. For example, the introduction of electron-withdrawing groups has been associated with improved potency against specific cancer types .

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